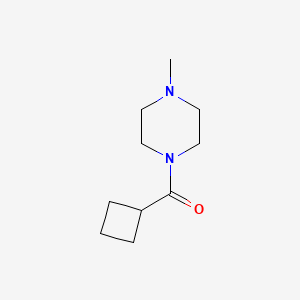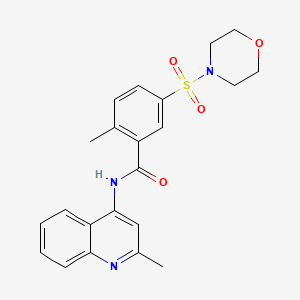![molecular formula C14H25N3O2S B7464921 3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7464921.png)
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is commonly referred to as DPA-714 and has been studied for its potential use as a diagnostic tool in imaging studies and as a therapeutic agent for the treatment of various diseases. In
Applications De Recherche Scientifique
DPA-714 has been extensively studied for its potential use in imaging studies. It has been shown to bind to the translocator protein (TSPO) which is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. This makes DPA-714 a potential diagnostic tool for these conditions as it can be used to visualize the extent of TSPO upregulation in affected tissues. Additionally, DPA-714 has been studied for its potential use as a therapeutic agent in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Mécanisme D'action
DPA-714 binds to the TSPO which is located in the outer mitochondrial membrane. The exact mechanism of action is not fully understood, but it is thought that binding to TSPO modulates the immune response and reduces inflammation. This is thought to be beneficial in the treatment of various pathological conditions.
Biochemical and Physiological Effects:
DPA-714 has been shown to have anti-inflammatory effects in various animal models of disease. It has also been shown to reduce oxidative stress and improve mitochondrial function. Additionally, DPA-714 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DPA-714 is its high purity and yield. This makes it an ideal compound for research purposes. Additionally, DPA-714 has been extensively studied, and its mechanism of action is well understood. However, one limitation of DPA-714 is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established.
Orientations Futures
There are several future directions for research on DPA-714. One area of interest is the development of new imaging techniques that can be used to visualize TSPO upregulation in vivo. Additionally, there is ongoing research into the potential therapeutic applications of DPA-714 in the treatment of various diseases. Another area of interest is the development of new compounds that target TSPO with greater specificity and efficacy.
In conclusion, DPA-714 is a promising compound that has been extensively studied for its potential use as a diagnostic tool and therapeutic agent. Its mechanism of action is well understood, and it has been shown to have anti-inflammatory, neuroprotective, and antioxidant effects. While there are limitations to its use, such as its relatively new status and lack of long-term safety and efficacy data, there are many future directions for research on DPA-714.
Méthodes De Synthèse
The synthesis of DPA-714 involves the reaction of 3-amino-N-(2-chloroethyl)benzenesulfonamide with diisopropylamine in the presence of a base. The resulting product is then treated with sodium hydroxide to yield DPA-714. This method has been optimized to produce high yields of pure DPA-714, making it an ideal compound for research purposes.
Propriétés
IUPAC Name |
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O2S/c1-11(2)17(12(3)4)9-8-16-20(18,19)14-7-5-6-13(15)10-14/h5-7,10-12,16H,8-9,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCNSTSBPDBCKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNS(=O)(=O)C1=CC=CC(=C1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[2-[di(propan-2-yl)amino]ethyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxochromene-3-carboxamide](/img/structure/B7464860.png)

![Ethyl 4-[(3-tert-butyl-1,2-oxazol-5-yl)sulfamoyl]benzoate](/img/structure/B7464873.png)
![[2-(3,5-Dichloroanilino)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7464879.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)

![[2-Oxo-2-(2,4,6-trichloroanilino)ethyl] 2-(furan-2-yl)quinoline-4-carboxylate](/img/structure/B7464917.png)



